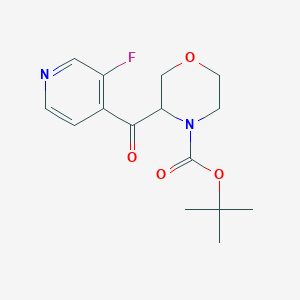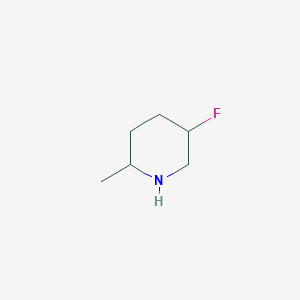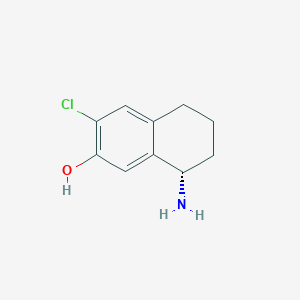
tert-Butyl 3-(3-fluoroisonicotinoyl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(3-fluoroisonicotinoyl)morpholine-4-carboxylate is a complex organic compound that features a morpholine ring substituted with a tert-butyl ester and a 3-fluoroisonicotinoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-fluoroisonicotinoyl)morpholine-4-carboxylate typically involves multiple steps. One common method includes the reaction of morpholine with tert-butyl chloroformate to form tert-butyl morpholine-4-carboxylate. This intermediate is then reacted with 3-fluoroisonicotinic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-(3-fluoroisonicotinoyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluoroisonicotinoyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 3-(3-fluoroisonicotinoyl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluoroisonicotinoyl groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(3-fluoroisonicotinoyl)morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluoroisonicotinoyl group can participate in hydrogen bonding and other interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 3-(3-fluorophenyl)morpholine-4-carboxylate: Similar in structure but with a phenyl group instead of an isonicotinoyl group.
tert-Butyl 3-(3-chloroisonicotinoyl)morpholine-4-carboxylate: Similar but with a chloro group instead of a fluoro group.
Uniqueness
tert-Butyl 3-(3-fluoroisonicotinoyl)morpholine-4-carboxylate is unique due to the presence of the fluoroisonicotinoyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H19FN2O4 |
|---|---|
Poids moléculaire |
310.32 g/mol |
Nom IUPAC |
tert-butyl 3-(3-fluoropyridine-4-carbonyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C15H19FN2O4/c1-15(2,3)22-14(20)18-6-7-21-9-12(18)13(19)10-4-5-17-8-11(10)16/h4-5,8,12H,6-7,9H2,1-3H3 |
Clé InChI |
UFDUNOUIMFSXGX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOCC1C(=O)C2=C(C=NC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15226366.png)

![2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide hydrochloride](/img/structure/B15226382.png)

![Spiro[3.3]heptan-1-ylmethanamine](/img/structure/B15226389.png)







![1'-Benzyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B15226438.png)
